Cas no 444191-47-3 (2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide)

2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide is a specialized organic compound featuring a cyanoacrylamide scaffold with dual nitro-substituted aromatic groups. Its structure, incorporating both electron-withdrawing nitro and hydroxyl functionalities, makes it a valuable intermediate in synthetic chemistry, particularly for applications requiring precise electronic and steric tuning. The compound’s conjugated system and reactive sites (cyano, amide, and hydroxyl groups) enable its use in heterocyclic synthesis, photoactive materials, or as a precursor for agrochemicals and pharmaceuticals. Its stability under controlled conditions and compatibility with further functionalization enhance its utility in research and industrial settings.
2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide structure
444191-47-3 structure
Product Name:2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide
CAS No:444191-47-3
MF:C16H10N4O6
MW:354.2738032341
CID:5447335
PubChem ID:92950235
Update Time:2025-05-20

2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
    • 444191-47-3
    • Z56843516
    • 2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
    • EN300-26582996
    • 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide
    • Inchi: 1S/C16H10N4O6/c17-9-11(7-10-1-3-12(4-2-10)19(23)24)16(22)18-14-6-5-13(20(25)26)8-15(14)21/h1-8,21H,(H,18,22)
    • InChI Key: ZBGBZOOTLSRHTP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C([N+]([O-])=O)C=C1O)(=O)C(C#N)=CC1=CC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 354.06003405g/mol
  • Monoisotopic Mass: 354.06003405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 165Ų

Experimental Properties

  • Density: 1.587±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 628.2±55.0 °C(Predicted)
  • pka: 7.89±0.19(Predicted)

2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582996-0.05g
2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
444191-47-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide

Comprehensive Overview of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide (CAS No. 444191-47-3)

2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide, with the CAS number 444191-47-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its cyano and nitrophenyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic applications. Researchers and industry professionals are increasingly interested in its potential uses, particularly in the development of novel pharmaceutical agents and advanced materials.

The molecular structure of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide features a propenamide backbone substituted with cyano and nitrophenyl groups, which contribute to its reactivity and stability. These functional groups are often explored in the context of drug discovery, where they can enhance binding affinity to biological targets. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are pivotal in designing antimicrobial and anti-inflammatory agents. This aligns with the growing demand for new therapeutic solutions in the post-pandemic era.

In addition to its pharmaceutical applications, CAS No. 444191-47-3 is also investigated for its potential in material science. The nitrophenyl groups, known for their electron-withdrawing properties, make this compound a candidate for developing organic semiconductors and photovoltaic materials. With the global push toward sustainable energy, researchers are exploring how such compounds can improve the efficiency of solar cells and LEDs. This dual applicability in healthcare and renewable energy sectors underscores its versatility.

The synthesis of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide typically involves multi-step organic reactions, including condensation and cyanation processes. Optimizing these reactions for higher yields and purity is a key focus area, as highlighted in recent patent filings and academic publications. Environmental considerations are also driving innovations in green chemistry approaches, such as using catalysts to reduce waste and energy consumption. These advancements resonate with the broader scientific community's emphasis on sustainability.

From a commercial perspective, the demand for CAS No. 444191-47-3 is rising, particularly among contract research organizations (CROs) and pharmaceutical manufacturers. Its role as a building block for complex molecules makes it a critical component in high-throughput screening and combinatorial chemistry. Suppliers are increasingly listing this compound in their catalogs, catering to the needs of drug development pipelines. This trend is reflected in the growing number of online queries and market reports focusing on its availability and pricing.

Safety and handling of 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide are governed by standard laboratory protocols. While not classified as a hazardous substance, proper storage conditions—such as protection from moisture and light—are recommended to maintain its stability. This aligns with the broader industry shift toward responsible chemical management, a topic frequently discussed in regulatory forums and safety guidelines.

In summary, 2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)-2-propenamide (CAS No. 444191-47-3) represents a compelling example of how specialty chemicals can bridge diverse scientific disciplines. Its applications in drug discovery and renewable energy highlight its relevance in addressing contemporary challenges. As research continues to uncover new potentials, this compound is poised to remain a focal point in both academic and industrial settings.

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